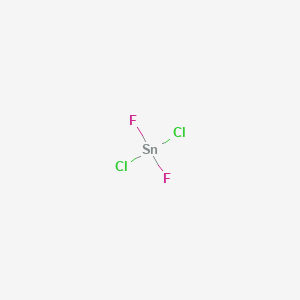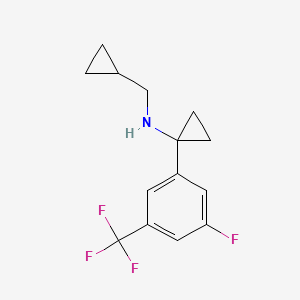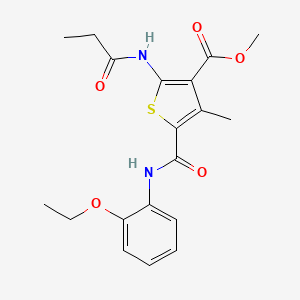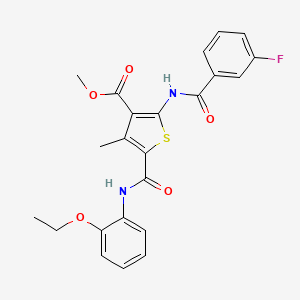![molecular formula C15H24O7 B12077996 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one is a complex organic molecule characterized by multiple dioxolane rings Dioxolanes are five-membered cyclic ethers with two oxygen atoms, often used in organic synthesis due to their stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one typically involves the condensation of glycolic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) in diethyl ether. This reaction forms the dioxolane rings through a series of cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields diols.
Substitution: Results in the formation of substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its stability and reactivity make it useful in organic synthesis, particularly in the formation of cyclic ethers and polyethers.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as scaffolds for drug design. The presence of multiple dioxolane rings may enhance the compound’s ability to interact with biological macromolecules.
Medicine
Pharmaceutical applications might include the development of new drugs with improved pharmacokinetic properties. The compound’s structure could be modified to enhance its bioavailability and target specificity.
Industry
In the industrial sector, this compound could be used in the production of polymers and resins. Its ability to form stable cyclic structures makes it valuable in materials science for creating high-performance materials.
Wirkmechanismus
The mechanism by which 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one exerts its effects depends on its application. In chemical reactions, the dioxolane rings can act as protecting groups, stabilizing reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
Uniqueness
Compared to similar compounds, 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one stands out due to its multiple dioxolane rings, which confer unique chemical properties. These rings enhance the compound’s stability and reactivity, making it particularly useful in synthetic chemistry and materials science.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C15H24O7 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H24O7/c1-13(2)17-7-8(18-13)9-10(20-14(3,4)19-9)11-12(16)22-15(5,6)21-11/h8-11H,7H2,1-6H3 |
InChI-Schlüssel |
YNMDDWUIMIGGQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(=O)OC(O3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)




![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)



![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)

